molecular formula C24H25BrN4O B2506265 N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide CAS No. 1448047-83-3

N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide

Cat. No. B2506265
CAS RN: 1448047-83-3
M. Wt: 465.395
InChI Key: AMCWSBCVIQPLMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . For example, the synthesis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide includes these steps and is confirmed by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Similarly, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters involves reactions with dimethylformamide/phosphoroxide chloride or amines .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed by single-crystal X-ray diffraction and further analyzed using density functional theory (DFT) . The conformation analysis indicates that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray diffraction . This suggests that a similar approach could be used to analyze the molecular structure of "N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide".

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, they do discuss the antimycobacterial activity of imidazo[1,2-a]pyridine-3-carboxamide derivatives, which could suggest potential bioactivity for related compounds . The design and synthesis of these derivatives are based on the structure of a previously discovered compound, indicating the importance of structural analysis in predicting chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from molecular electrostatic potential and frontier molecular orbitals, which are investigated using DFT . These properties are crucial for understanding the behavior of the compounds in different environments and can be used to predict the properties of "this compound".

Scientific Research Applications

Synthesis and Chemical Modification

Scientific research on N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide and its analogues has primarily focused on their synthesis and chemical modification to explore their potential applications. Studies have detailed the synthesis of related compounds, indicating their relevance in developing new chemical entities with potential biological activities. For instance, the synthesis of constrained analogues of tocainide as potent skeletal muscle sodium channel blockers showcases the chemical modification of related compounds for therapeutic purposes (Catalano et al., 2008).

Potential Biological Activities

Several studies have explored the potential biological activities of compounds structurally similar to this compound, aiming to discover new pharmacological agents. For instance, compounds have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy and biological research (Kambappa et al., 2017).

Antimicrobial and Antitumor Activities

Research has also focused on the antimicrobial and antitumor activities of novel heterocyclic compounds, including those with structural similarities to this compound. For example, the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has been undertaken, with studies indicating their high efficiency based on in vitro screening of antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity (Khalifa et al., 2015).

properties

IUPAC Name

N-(2-bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN4O/c1-16-9-10-18(14-17(16)2)21-11-12-23(28-27-21)29-13-5-6-19(15-29)24(30)26-22-8-4-3-7-20(22)25/h3-4,7-12,14,19H,5-6,13,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCWSBCVIQPLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=C4Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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